

# **Application Notes and Protocols: ARV-393 in Combination with Other Lymphoma Therapies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ARV-393 is an investigational, orally bioavailable PROteolysis TArgeting Chimera (PROTAC) designed to specifically target and degrade the B-cell lymphoma 6 (BCL6) protein.[1] BCL6 is a key transcriptional repressor and a major driver of B-cell lymphomas, making it a compelling therapeutic target.[1] Deregulated BCL6 expression is a common feature in various lymphomas, including Diffuse Large B-cell Lymphoma (DLBCL), and promotes cancer cell survival and proliferation.[2][3] Preclinical studies have demonstrated that ARV-393 shows promise in combination with a range of standard-of-care and investigational therapies for lymphoma, exhibiting synergistic antitumor activity. These combinations aim to provide more effective, and potentially chemotherapy-free, treatment options for patients with relapsed or refractory lymphoma.[1][4]

## **Mechanism of Action of ARV-393**

**ARV-393** functions by inducing the ubiquitination and subsequent proteasomal degradation of the BCL6 protein. This targeted protein degradation leads to downstream effects that inhibit tumor growth and enhance anti-tumor immunity. RNA sequencing analyses have revealed that treatment with **ARV-393** upregulates the expression of CD20 and genes that promote interferon signaling and antigen presentation. Concurrently, it downregulates gene sets associated with cell proliferation.[5]





Click to download full resolution via product page

**ARV-393** Mechanism of Action

# Preclinical Efficacy of ARV-393 in Combination Therapies

Preclinical studies have evaluated **ARV-393** in combination with various agents, demonstrating enhanced anti-tumor effects in high-grade B-cell lymphoma (HGBCL) and DLBCL models.

## Combination with Glofitamab (CD20xCD3 Bispecific Antibody)

In a humanized HGBCL cell line-derived xenograft (CDX) model, the combination of **ARV-393** and glofitamab resulted in significantly enhanced tumor growth inhibition (TGI) and increased rates of tumor regression compared to either agent alone.[1][4]



| Treatment Group (in humanized HGBCL CDX model) | Dose                    | Dosing<br>Schedule                          | Tumor Growth<br>Inhibition (TGI) | Tumor<br>Regression |
|------------------------------------------------|-------------------------|---------------------------------------------|----------------------------------|---------------------|
| ARV-393 (single agent)                         | 3 mg/kg                 | -                                           | 38%                              | -                   |
| Glofitamab<br>(single agent)                   | 0.15 mg/kg              | -                                           | 36%                              | 0/11 mice           |
| ARV-393 +<br>Glofitamab                        | 3 mg/kg + 0.15<br>mg/kg | Concomitant                                 | 81%                              | -                   |
| ARV-393 +<br>Glofitamab                        | 3 mg/kg + 0.15<br>mg/kg | Sequential (ARV-<br>393 then<br>Glofitamab) | 91%                              | -                   |
| ARV-393 (single agent)                         | 6 mg/kg                 | -                                           | -                                | 5/11 mice           |
| ARV-393 +<br>Glofitamab                        | 6 mg/kg + 0.15<br>mg/kg | Concomitant                                 | -                                | 10/10 mice          |
| ARV-393 +<br>Glofitamab                        | 6 mg/kg + 0.15<br>mg/kg | Sequential (ARV-<br>393 then<br>Glofitamab) | -                                | 7/8 mice            |

## Combination with Standard of Care (SOC) and Small Molecule Inhibitors (SMIs)

**ARV-393** has also shown synergistic effects when combined with standard-of-care chemotherapy and various small molecule inhibitors in HGBCL and aggressive DLBCL models. [2][3][6]



| Combination<br>Partner | Therapeutic Class | Preclinical Model         | Key Findings                                                     |
|------------------------|-------------------|---------------------------|------------------------------------------------------------------|
| R-CHOP                 | Chemotherapy      | Aggressive DLBCL<br>Model | Complete tumor regressions in all treated mice.[2][3]            |
| Acalabrutinib          | BTK Inhibitor     | HGBCL/DLBCL CDX<br>Models | Superior tumor growth inhibition and tumor regressions.[2][3][6] |
| Venetoclax             | BCL2 Inhibitor    | HGBCL/DLBCL CDX<br>Models | Superior tumor growth inhibition and tumor regressions.[2][3][6] |
| Tazemetostat           | EZH2 Inhibitor    | HGBCL/DLBCL CDX<br>Models | Superior tumor growth inhibition and tumor regressions.[2][3][6] |

## **Experimental Protocols**

The following are generalized protocols based on the available information from preclinical studies of **ARV-393**. Specific details from the original studies, such as the exact cell line used and detailed dosing schedules, are not fully available in the public domain.

## In Vivo Humanized Cell Line-Derived Xenograft (CDX) Model

This protocol outlines the general steps for establishing a humanized CDX model to evaluate the efficacy of **ARV-393** in combination with other therapies.





Click to download full resolution via product page

In Vivo Combination Therapy Experimental Workflow



#### Materials:

- Immunodeficient mice (e.g., NSG mice)
- Human CD34+ hematopoietic stem cells (for humanization)
- High-grade B-cell lymphoma (HGBCL) cell line
- Matrigel or similar basement membrane matrix
- ARV-393 (formulated for oral administration)
- Combination agent (e.g., glofitamab, formulated for appropriate administration)
- Calipers for tumor measurement
- · Sterile surgical and injection equipment

#### Procedure:

- Humanization of Mice:
  - Irradiate immunodeficient mice to ablate the native hematopoietic system.
  - Inject human CD34+ cells intravenously to reconstitute a human immune system.
  - Allow several weeks for immune system engraftment, which can be monitored by flow cytometry of peripheral blood.
- Tumor Cell Implantation:
  - Harvest HGBCL cells during their logarithmic growth phase.
  - Resuspend cells in a mixture of sterile PBS and Matrigel.
  - Subcutaneously inject the cell suspension into the flank of the humanized mice.
- Tumor Growth and Group Randomization:



- Monitor tumor growth regularly using caliper measurements.
- Once tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.

#### Drug Administration:

- **ARV-393**: Administer orally at the specified dose (e.g., 3 mg/kg or 6 mg/kg). The frequency and duration of treatment should be defined (e.g., daily for a set number of weeks).
- Combination Agent (e.g., Glofitamab): Administer via the appropriate route (e.g., intravenously) at the specified dose (e.g., 0.15 mg/kg).
- Combination Dosing Schedules:
  - Concomitant: Administer both ARV-393 and the combination agent on the same day or within a short time frame of each other.
  - Sequential: Administer one agent for a defined period, followed by the administration of the second agent. For example, pre-treat with ARV-393 before starting glofitamab.

#### Efficacy Evaluation:

- Measure tumor volume and body weight regularly (e.g., twice weekly).
- Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%)
   = [1 (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
- Monitor for tumor regression, defined as a significant reduction in tumor volume from baseline.

#### Biomarker Analysis:

 At the end of the study, tumors can be excised for further analysis, such as RNA sequencing, to investigate the molecular mechanisms of synergy.

## **RNA Sequencing and Analysis**



Objective: To identify changes in gene expression in tumor cells following treatment with **ARV-393** alone or in combination.

#### Protocol:

- RNA Extraction:
  - Excise tumors from euthanized mice and snap-freeze in liquid nitrogen.
  - Extract total RNA from tumor tissue using a suitable RNA extraction kit.
  - Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
- Library Preparation and Sequencing:
  - Prepare RNA sequencing libraries from high-quality RNA samples.
  - Perform next-generation sequencing (NGS) to generate gene expression data.
- Bioinformatic Analysis:
  - Perform quality control of raw sequencing reads.
  - Align reads to the human reference genome.
  - Quantify gene expression levels.
  - Perform differential gene expression analysis to identify genes that are significantly up- or downregulated between treatment groups.
  - Conduct pathway analysis to identify biological pathways enriched in the differentially expressed genes.

### Conclusion

The preclinical data strongly suggest that **ARV-393**, a BCL6-degrading PROTAC, has the potential to be a valuable component of combination therapies for lymphoma. The synergistic anti-tumor activity observed when **ARV-393** is combined with a CD20xCD3 bispecific antibody,







standard chemotherapy, and various small molecule inhibitors provides a strong rationale for the ongoing clinical development of these combination strategies.[1][2][7] These findings are particularly promising for the development of chemotherapy-free regimens for patients with aggressive and relapsed/refractory lymphomas. Further clinical investigation is underway to translate these preclinical findings into improved patient outcomes.[1][5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Arvinas Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of ARV-393 and Glofitamab at the 2025 American Society of Hematology Annual Meeting and Exposition | Arvinas [ir.arvinas.com]
- 2. 1stoncology.com [1stoncology.com]
- 3. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 4. Arvinas, Inc. Presents Preclinical Data Supporting Mechanistic Synergies and Enhanced Antitumor Activity with the Combination of ARV-393 and Glofitamab At the 2025 American Society of Hematology Annual Meeting and Exposition | MarketScreener [marketscreener.com]
- 5. Arvinas lymphoma combo shows up to 91% tumor growth inhibition | ARVN Stock News [stocktitan.net]
- 6. Arvinas Shares New Preclinical Combination Data for the PROTAC BCL6 Degrader, ARV-393, at the 2025 American Association for Cancer Research Annual Meeting | Arvinas [ir.arvinas.com]
- 7. gurufocus.com [gurufocus.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ARV-393 in Combination with Other Lymphoma Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12365025#arv-393-in-combination-with-other-lymphoma-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com